2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one
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Overview
Description
The compound identified as “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. This compound is recognized for its potential in various scientific and industrial fields, making it a subject of interest for researchers and professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins to form inclusion complexes. Cyclodextrins are valuable compounds that can encapsulate other molecules within their non-polar cavities, enhancing the solubility and stability of the encapsulated compound .
Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of inclusion complexes and to verify the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, combination reactions may involve the use of elements like sodium and chlorine, while decomposition reactions may require heat or light to break down the compound into simpler substances .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, combination reactions may produce new compounds with enhanced properties, while decomposition reactions may yield simpler molecules that can be further utilized in various applications .
Scientific Research Applications
“2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is employed to investigate the interactions between molecules and biological systems. In medicine, “this compound” is explored for its potential therapeutic effects and its role in drug delivery systems. Additionally, the compound finds applications in the food industry, where it is used to improve the solubility and stability of food additives .
Mechanism of Action
The mechanism of action of “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming inclusion complexes with cyclodextrins, which enhance its solubility and stability. This interaction allows “this compound” to effectively reach its molecular targets and exert its desired effects .
Comparison with Similar Compounds
Similar Compounds: “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” can be compared with other similar compounds, such as cephalosporins, which are a class of β-lactam antibiotics. These compounds share structural similarities and pharmacological actions, making them valuable for comparative studies .
Uniqueness: The uniqueness of “this compound” lies in its ability to form stable inclusion complexes with cyclodextrins, which enhances its solubility and stability. This property distinguishes it from other compounds and makes it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAUUOFDWADEPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N=C(N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)N=C(N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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